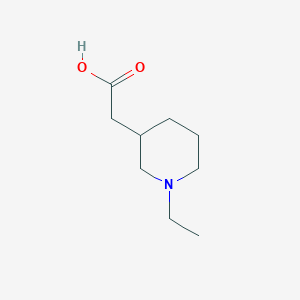

2-(1-Ethyl-3-piperidinyl)acetic acid

Descripción general

Descripción

2-(1-Ethyl-3-piperidinyl)acetic acid is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Ethyl-3-piperidinyl)acetic acid typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 1-ethylpiperidine with bromoacetic acid under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production scale .

Análisis De Reacciones Químicas

Types of Reactions: 2-(1-Ethyl-3-piperidinyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(1-Ethyl-3-piperidinyl)acetic acid and its derivatives have shown potential in treating various medical conditions:

- Thrombotic Disorders : Compounds derived from this structure have been investigated for their ability to treat thrombotic disorders. They may act on glycoprotein complexes and integrin receptors, which are crucial in platelet aggregation and clot formation. This suggests a potential role in preventing thrombosis during surgical procedures or in patients with cardiovascular diseases .

- Bone Conditions : The compound has been noted for its potential in promoting wound healing and treating bone diseases such as osteoporosis and Paget's disease. It may help mitigate conditions caused by increased bone resorption, making it a candidate for therapeutic interventions in bone health .

- Cancer Treatment : Research indicates that derivatives of this compound could be useful in cancer therapies, particularly in preventing or delaying metastasis. The mechanisms might involve modulation of pathways associated with cancer cell proliferation and survival .

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical routes:

- Chiral Synthesis : A concise synthetic method has been developed for creating piperazine acetic acid esters, which can include the target compound. This method emphasizes high enantiomeric purity and efficient conversion from optically pure amino acids to the desired piperazine structures, facilitating the production of this compound derivatives .

- One-Pot Reactions : Recent advancements have introduced one-pot synthesis techniques that streamline the production of complex compounds involving piperidine derivatives. Such methods reduce the number of steps required for synthesis, thus improving yield and efficiency .

Case Studies

Several case studies highlight the practical applications of this compound:

Mecanismo De Acción

The mechanism of action of 2-(1-Ethyl-3-piperidinyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved may include signal transduction, metabolic regulation, or neurotransmission .

Comparación Con Compuestos Similares

Piperidine: A basic six-membered ring structure with one nitrogen atom.

1-Ethylpiperidine: A piperidine derivative with an ethyl group attached to the nitrogen atom.

Piperidinylacetic acid: A compound with a piperidine ring and an acetic acid moiety.

Uniqueness: 2-(1-Ethyl-3-piperidinyl)acetic acid is unique due to the presence of both an ethyl group and an acetic acid moiety, which confer distinct chemical properties and biological activities compared to other piperidine derivatives .

Actividad Biológica

2-(1-Ethyl-3-piperidinyl)acetic acid, a compound belonging to the piperidine family, has garnered attention due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.

This compound is characterized by its piperidine ring structure, which contributes to its pharmacological properties. The compound's molecular formula is , and it possesses both acidic and basic functional groups, making it versatile in biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that it may act as a modulator of neurotransmitter release, influencing pathways associated with dopamine and serotonin receptors. This modulation can potentially lead to effects on mood regulation and cognitive function.

Antimicrobial Properties

Studies have shown that acetic acid derivatives exhibit significant antimicrobial activity. For instance, a study demonstrated that acetic acid could inhibit the growth of various pathogens at low concentrations, suggesting that this compound may share similar properties due to its structural analogies .

Neuropharmacological Effects

Research into related compounds within the piperidine class indicates potential neuropharmacological effects. Tetrahydropyridine derivatives have been reported as dopamine receptor agonists and possess antioxidant properties . These findings suggest that this compound could be explored for neuroprotective applications.

Case Studies

Data Table: Comparative Biological Activities

| Compound | Antimicrobial Activity | Neuropharmacological Effects | Other Notable Activities |

|---|---|---|---|

| This compound | Potential (based on structure) | Modulation of neurotransmitters | Antioxidant potential |

| Acetic Acid | Strong (MIC: 0.16-0.31%) | Limited | Effective biocide |

| Piperidine Derivatives | Varies | Dopamine agonism | Antioxidant activity |

Propiedades

IUPAC Name |

2-(1-ethylpiperidin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-10-5-3-4-8(7-10)6-9(11)12/h8H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGIGIGUQLTGGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801303295 | |

| Record name | 1-Ethyl-3-piperidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220038-66-3 | |

| Record name | 1-Ethyl-3-piperidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-3-piperidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.